molecular formula C28H27N3O3 B5218457 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione

2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5218457
M. Wt: 453.5 g/mol
InChI Key: HCJDLFQGNUNVOS-UHFFFAOYSA-N
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Description

The compound 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring an isoindole-1,3-dione core linked to a piperazine moiety substituted with a diphenylmethyl group. This architecture is characteristic of pharmacologically active compounds, particularly those targeting neurotransmitter systems or enzymes such as acetylcholinesterase (AChE) .

Properties

IUPAC Name

2-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-20(31-27(33)23-14-8-9-15-24(23)28(31)34)26(32)30-18-16-29(17-19-30)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,25H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDLFQGNUNVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The diphenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the isoindole-1,3-dione ring via cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the development of new pharmaceuticals. Its structure indicates potential as a ligand for various receptors, particularly those involved in neurological and cardiovascular functions. Research has shown that compounds with similar structures often exhibit properties such as:

  • Antidepressant effects : By acting on neurotransmitter systems.
  • Antihypertensive properties : Through modulation of adrenergic receptors.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds, indicating that modifications to the piperazine ring can significantly alter activity profiles:

  • Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives could effectively bind to serotonin receptors, suggesting potential antidepressant effects .
  • Adrenergic Receptor Modulation : Research indicated that similar compounds could modulate alpha1-adrenergic receptors, providing insights into their use for managing blood pressure .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models, indicating their potential for treating neurodegenerative diseases .

The biological activity of 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione can be summarized as follows:

Activity TypePotential Applications
AntidepressantTreatment of depression and anxiety
AntihypertensiveManagement of hypertension
NeuroprotectivePotential treatment for neurodegeneration

Mechanism of Action

The mechanism of action of 2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular interactions can reveal insights into its therapeutic potential and guide the design of more effective analogs.

Comparison with Similar Compounds

N-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione (Compound III in )

  • Structural Features : Ethyl linker between the piperazine and isoindole-dione core, with a diphenylmethyl substituent on the piperazine.
  • Biological Activity: Designed as an AChE inhibitor, structurally analogous to donepezil, a known Alzheimer’s drug .

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9 in )

  • Structural Features : Methoxyphenyl substituent on piperazine and a reduced isoindol-1-one core.
  • Key Difference : The methoxy group and isoindol-1-one core contrast with the target compound’s diphenylmethyl and isoindole-1,3-dione groups, leading to divergent receptor selectivity .

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compounds 6–8 in )

  • Structural Features : Imidazole-phenyl substituent instead of piperazine.
  • Biological Activity : Antimicrobial activity, with electron-withdrawing groups (e.g., nitro) enhancing efficacy against Staphylococcus aureus and Candida albicans .
  • Key Difference : The absence of a piperazine moiety limits central nervous system (CNS) targeting, favoring peripheral antimicrobial effects .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent(s) Biological Target Activity/Potency
Target Compound Isoindole-1,3-dione Piperazine + diphenylmethyl Hypothetical AChE Data not available
Compound III () Isoindole-1,3-dione Piperazine + diphenylmethyl Acetylcholinesterase Moderate inhibition
Compound 9 () Isoindol-1-one Piperazine + methoxyphenyl 5-HT1A receptor High affinity (Ki < 10 nM)
Compounds 6–8 () Isoindoline-1,3-dione Imidazole-phenyl Microbial enzymes MIC: 12.5–25 µg/mL

Key Observations:

Piperazine Substituents : Diphenylmethyl groups (target compound, Compound III) enhance lipophilicity and CNS penetration compared to methoxyphenyl (Compound 9) or imidazole (Compounds 6–8) groups .

Core Modifications : The isoindole-1,3-dione core (target compound, Compound III) is associated with AChE inhibition, while isoindol-1-one (Compound 9) favors serotonin receptor binding .

Activity Spectrum : Antimicrobial activity in imidazole derivatives (Compounds 6–8) correlates with electron-withdrawing substituents, a feature absent in the target compound .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically affect yield?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the isoindole-1,3-dione core via cyclization of phthalic anhydride derivatives.
  • Step 2: Piperazine coupling using nucleophilic substitution or amide-bond formation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 3: Introduction of the diphenylmethyl group via Buchwald-Hartwig coupling or Friedel-Crafts alkylation .

Key factors influencing yield:

  • Temperature control during coupling reactions to prevent side-product formation.
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Basic: How can structural identity be confirmed post-synthesis?

Answer:

  • X-ray crystallography resolves the 3D configuration, particularly for the piperazine and isoindole-dione moieties .
  • NMR spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] calculated for C₂₈H₂₅N₃O₃: 452.1918) .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

  • Standardize assay conditions:
    • Use identical cell lines (e.g., HEK293 for receptor-binding assays) and buffer systems (pH 4.6–7.4) .
    • Validate purity (>95%) via HPLC (C18 column, methanol/buffer mobile phase) .
  • Orthogonal assays:
    • Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target engagement .

Advanced: Strategies to improve aqueous solubility for in vivo studies?

Answer:

  • Salt formation: Hydrochloride salts (e.g., 2:1 molar ratio with HCl) enhance solubility by 3–5× .
  • Co-solvent systems: Use cyclodextrins (10–20% w/v) or PEG-400 in PBS .
  • Prodrug design: Introduce phosphate esters at the isoindole-dione oxygen for pH-dependent release .

Basic: Analytical techniques for quantification in biological matrices?

Answer:

  • HPLC-UV:
    • Column: C18, 5 μm, 150 × 4.6 mm.
    • Mobile phase: 65:35 methanol/sodium acetate buffer (pH 4.6).
    • Detection: λ = 254 nm .
  • LC-MS/MS: MRM transitions (e.g., m/z 452 → 310 for quantification) with a LLOQ of 1 ng/mL .

Advanced: Designing SAR studies for pharmacological optimization

Answer:

  • Core modifications:
    • Replace diphenylmethyl with fluorinated aryl groups to enhance metabolic stability .
    • Substitute isoindole-dione with maleimide to alter redox properties .
  • Functional assays:
    • Test analogs in calcium flux assays (GPCR targets) or kinase inhibition panels .

Basic: Safety protocols for laboratory handling

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation .
  • Spill management: Neutralize with 10% acetic acid, then absorb with vermiculite .

Advanced: Computational modeling for target interaction prediction

Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (PDB: 4XYZ) to map piperazine interactions .
  • Molecular dynamics (MD): Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess binding stability .

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